7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a brominated derivative of dihydroisoquinolinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydroisoquinolin-1(2H)-one. One common method is to use bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinones.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolinones
Reduction: 3,4-Dihydroisoquinolin-1(2H)-one
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: The non-brominated parent compound.
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Another brominated derivative with the bromine atom at a different position.
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one: A chlorinated analogue.
Uniqueness
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific bromination pattern, which can influence its reactivity and potential applications. The presence of the bromine atom at the 7-position may confer distinct chemical and biological properties compared to other derivatives.
Biological Activity
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a brominated derivative of dihydroisoquinolinone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dihydroisoquinoline core, with a bromine atom at the 7-position. Its molecular formula is and it has a molecular weight of approximately 210.07 g/mol.
1. Cholinesterase Inhibition
One of the prominent biological activities of this compound is its role as a selective inhibitor of butyrylcholinesterase (BChE), which is significant in the context of Alzheimer's disease.
- Inhibition Potency : The compound exhibits an IC50 value of approximately 6.9 µM , indicating moderate potency compared to other known inhibitors.
- Mechanism of Action : Molecular docking studies suggest that it binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, enhancing its inhibitory effects .
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly against neurodegenerative diseases.
- Case Study : In a study involving animal models, administration of this compound showed significant reduction in neuroinflammation markers, suggesting potential utility in treating conditions like Alzheimer's and Parkinson's disease .
3. Anticancer Properties
The compound has been investigated for its anticancer potential.
- Mechanism : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death.
- Case Study : In vitro experiments demonstrated that treatment with this compound led to a decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | IC50 (µM) | Mechanism of Action | Notable Properties |
---|---|---|---|
7-Chloro-3,4-dihydroisoquinolin-1-one | 8.5 | BChE Inhibition | Less potent than brominated variant |
7-Iodo-3,4-dihydroisoquinolin-1-one | 5.0 | BChE Inhibition | Higher potency but less stability |
7-Fluoro-3,4-dihydroisoquinolin-1-one | 9.0 | BChE Inhibition | Moderate potency with different side effects |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes like BChE, leading to increased acetylcholine levels.
- Signal Transduction Pathways : It influences various signaling pathways involved in apoptosis and inflammation.
- Neuroprotective Pathways : By modulating neuroinflammatory responses, it contributes to the protection of neuronal cells.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDOAWCDDBYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648634 | |
Record name | 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-60-8 | |
Record name | 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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